Antitumor agent-115
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Overview
Description
Antitumor agent-115, also known as SS-12, is a potent antitumor compound that has shown significant efficacy in preclinical studies. This compound is particularly effective against various cancer cell lines, including mouse breast cancer cell line 4T1. It works by blocking the cell cycle, reducing mitochondrial membrane potential, and inducing apoptosis, making it a promising candidate for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-115 involves multiple steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials with reagents like methyl phenyl sulfone under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product would undergo rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-115 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Antitumor agent-115 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes like apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and acute myeloid leukemia.
Industry: Potentially used in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
Antitumor agent-115 exerts its effects by targeting the mouse double minute 2 homolog (MDM2) protein, which promotes the degradation of the tumor suppressor protein P53. By inhibiting MDM2, this compound restores P53 function, leading to the activation of the P53/P21 pathway. This results in cell cycle arrest, apoptosis, and reduced tumor growth. The compound also enhances antitumor immunity by modulating the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Sorafenib: A kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness
Antitumor agent-115 is unique in its dual action of directly inhibiting tumor cell proliferation and modulating the immune response. Unlike other compounds that primarily target cancer cells, this compound also enhances the body’s immune response to tumors, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
Properties
Molecular Formula |
C19H38ClNO2 |
---|---|
Molecular Weight |
348.0 g/mol |
IUPAC Name |
dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate;chloride |
InChI |
InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KOBYJIXCCWANMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.